molecular formula C23H23N3O2 B2513879 5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359207-38-7

5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2513879
CAS No.: 1359207-38-7
M. Wt: 373.456
InChI Key: REZOKBSANRVEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic small molecule based on the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a heterocyclic system of significant interest in medicinal chemistry for its potential anticancer properties . While specific biological data for this compound is not available in the public domain, its core structure is closely related to derivatives that have demonstrated potent inhibitory effects on the growth of lung cancer cells, such as A549 and H322 lines, in preclinical research . Structure-Activity Relationship (SAR) studies of this chemical class indicate that the nature of the substituents at the 2- and 5- positions of the pyrazolopyrazine core is critical for biological activity . The presence of a 4-butoxyphenyl group at the 2-position and a benzyl group at the 5-position suggests this compound is a valuable candidate for investigating the role of lipophilic and alkoxyaryl motifs in modulating biological activity, potentially through mechanisms such as inducing apoptosis or modulating autophagy in cancer cells . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns aimed at developing novel oncology therapeutics. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-3-15-28-20-11-9-19(10-12-20)21-16-22-23(27)25(13-14-26(22)24-21)17-18-7-5-4-6-8-18/h4-14,16H,2-3,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZOKBSANRVEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxybenzaldehyde with benzylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Biological Activity

5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrazine family and can be synthesized through various methods. A common synthetic route involves the cyclization of 4-butoxybenzaldehyde with benzylhydrazine to form a hydrazone intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the final product.

Key Structural Features:

  • Molecular Formula: C23H23N3O2
  • Molecular Weight: 373.4 g/mol
  • CAS Number: 1359451-18-5

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thus modulating their activity. This compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation, leading to potential therapeutic effects.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit notable anticancer properties. For instance, a related compound was found to selectively inhibit the growth of H322 lung cancer cells with a mutated p53 gene in a dose-dependent manner. This effect was attributed to the induction of apoptosis in cancer cells while showing minimal cytotoxicity towards normal vascular endothelial cells (HUVECs) at similar concentrations .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectReference
AnticancerInduces apoptosis in H322 lung cancer cells
Anti-inflammatoryPotential modulation of inflammatory pathways
CytotoxicityNon-cytotoxic towards normal cells at certain doses

Mechanistic Insights

The mechanism through which this compound induces apoptosis involves morphological changes characteristic of apoptotic cells, such as nucleus granulation. The selectivity against cancer cells suggests a promising therapeutic index for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo derivatives, including this compound:

  • Apoptosis Induction : A study demonstrated that the compound induced significant apoptosis in H322 cells after 24 hours of treatment, as evidenced by Hoechst 33258 staining techniques that highlighted nucleic changes associated with cell death .
  • Selectivity Profile : In comparative assays, the compound exhibited selective cytotoxicity towards cancerous cells while sparing normal endothelial cells at similar concentrations, indicating its potential for targeted cancer therapies .
  • Future Directions : Given its promising biological activity, further research is warranted to explore its efficacy in vivo and its potential role in combination therapies for enhanced anticancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.